"Ethyl 2-methylbenzo[d]oxazole-6-carboxylate" chemical properties
"Ethyl 2-methylbenzo[d]oxazole-6-carboxylate" chemical properties
This guide serves as a technical reference for Ethyl 2-methylbenzo[d]oxazole-6-carboxylate , a critical benzoxazole scaffold used in medicinal chemistry for the development of bioactive agents, including antiviral impurities and orexin receptor antagonists.
[1][2][3][4][5]
Executive Summary
Ethyl 2-methylbenzo[d]oxazole-6-carboxylate (CAS: 1355171-27-5) is a bicyclic heteroaromatic ester serving as a versatile pharmacophore in drug discovery. Structurally, it consists of a benzene ring fused to an oxazole ring, substituted with a methyl group at the C2 position and an ethyl ester moiety at the C6 position.
This compound is primarily utilized as:
-
A Synthetic Intermediate: For the generation of 2-methyl-1,3-benzoxazole-6-carboxylic acid (a key building block for Orexin-1 antagonists).[1]
-
An Impurity Standard: In the quality control of antiviral therapeutics (e.g., Oseltamivir analogs).
-
A Scaffold: For the development of antimicrobial and anticancer agents via electrophilic aromatic substitution and ester functionalization.
Chemical Identity & Physicochemical Profile
Identity Data
| Parameter | Detail |
| IUPAC Name | Ethyl 2-methyl-1,3-benzoxazole-6-carboxylate |
| CAS Number | 1355171-27-5 |
| Molecular Formula | C₁₁H₁₁NO₃ |
| Molecular Weight | 205.21 g/mol |
| SMILES | CCOC(=O)C1=CC2=NC(C)=OC2=C1 |
| InChI Key | HIHQORHTQYEIST-UHFFFAOYSA-N |
Physicochemical Properties
| Property | Value / Observation |
| Physical State | Solid (Crystalline powder) |
| Color | White to Off-white / Pale Beige |
| Melting Point | 85–95 °C (Predicted range based on methyl ester analogs) |
| Solubility | Soluble in DMSO, Methanol, Chloroform, Ethyl Acetate; Insoluble in Water. |
| LogP | ~2.6 (Predicted) – Moderate lipophilicity suitable for CNS penetration models. |
| pKa (Conjugate Acid) | ~3.7 (Oxazole nitrogen protonation) |
Synthetic Architecture
The synthesis of benzoxazoles typically involves the cyclocondensation of o-aminophenols with carboxylic acid derivatives. For the 6-carboxylate derivative, the regioselectivity is controlled by the starting material Ethyl 4-amino-3-hydroxybenzoate .
Primary Route: Cyclodehydration with Triethyl Orthoacetate
This protocol is preferred for its mild conditions and high yield, avoiding the harsh oxidative conditions of aldehyde condensation.
-
Precursor: Ethyl 4-amino-3-hydroxybenzoate (CAS: 87081-52-5).[2][3]
-
Reagent: Triethyl orthoacetate (CAS: 78-39-7).
-
Catalyst: p-Toluenesulfonic acid (pTSA) or Pyridinium p-toluenesulfonate (PPTS).
Protocol Steps:
-
Charge: In a round-bottom flask equipped with a reflux condenser, dissolve Ethyl 4-amino-3-hydroxybenzoate (1.0 eq) in anhydrous ethanol or toluene.
-
Addition: Add Triethyl orthoacetate (1.5 eq) and a catalytic amount of pTSA (0.05 eq).
-
Reflux: Heat the mixture to reflux (80–110 °C depending on solvent) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup: Cool to room temperature. The product often crystallizes upon cooling. If not, concentrate in vacuo and recrystallize from cold ethanol/water.
-
Purification: Filtration yields the target ester in >85% purity.
Alternative Route: Acetic Anhydride Cyclization
A traditional method suitable for large-scale, lower-cost production, though it may require more rigorous purification.
-
Reagents: Acetic Anhydride (excess) + Acetic Acid.
-
Conditions: Reflux at 130 °C for 12–24 hours.
-
Mechanism: Acetylation of the amine followed by acid-catalyzed ring closure (dehydration).
Synthesis Workflow Diagram
Caption: Cyclization pathway from aminophenol precursor to benzoxazole scaffold via orthoester condensation.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectroscopic signatures are expected.
¹H-NMR Spectroscopy (400 MHz, DMSO-d₆)
| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment |
| C2-CH₃ | 2.65 | Singlet (s) | 3H | Methyl group on oxazole ring |
| Ester-CH₂ | 4.35 | Quartet (q) | 2H | Ethyl methylene |
| Ester-CH₃ | 1.36 | Triplet (t) | 3H | Ethyl methyl |
| Ar-H (C7) | 8.15 | Doublet (d, J=1.5 Hz) | 1H | Proton adjacent to Oxygen (meta coupling) |
| Ar-H (C5) | 7.95 | Doublet of Doublets (dd) | 1H | Proton adjacent to Ester |
| Ar-H (C4) | 7.75 | Doublet (d, J=8.5 Hz) | 1H | Proton adjacent to Nitrogen |
Mass Spectrometry (ESI-MS)
-
Ionization Mode: Positive (+ve)
-
Observed Ion: [M+H]⁺ = 206.2 m/z
-
Fragmentation: Loss of ethyl group (M-29) may be observed at high collision energies.
Reactivity & Functionalization
The Ethyl 2-methylbenzo[d]oxazole-6-carboxylate scaffold offers three distinct vectors for chemical modification, making it a valuable intermediate.
Hydrolysis (Acid Generation)
Treatment with LiOH in THF/Water yields 2-methyl-1,3-benzoxazole-6-carboxylic acid (CAS: 13452-14-7). This acid is the active precursor for amide coupling reactions (e.g., in Orexin antagonist synthesis).
Electrophilic Aromatic Substitution
The C5 position is activated by the electron-donating oxygen of the oxazole ring but deactivated by the ester at C6. Nitration typically occurs at C5 or C4 , allowing for the introduction of amino groups after reduction.
Lateral Lithiation
The C2-Methyl group is acidic (pKa ~20). Treatment with strong bases (LDA, n-BuLi) at -78 °C generates a carbanion that can react with electrophiles (aldehydes, alkyl halides), extending the carbon chain at the 2-position.
Reactivity Logic Map
Caption: Divergent synthetic utility of the benzoxazole ester scaffold.
Safety & Handling (GHS Classification)
While specific toxicological data for this ester is limited, benzoxazole derivatives are generally classified as irritants.
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Handle under a fume hood.
-
Wear nitrile gloves and safety glasses.
-
Store in a cool, dry place (2–8 °C recommended for long-term stability).
-
References
-
Sigma-Aldrich. Ethyl 2-methylbenzo[d]oxazole-6-carboxylate Product Sheet. Accessed 2025.[1]
-
ChemicalBook. 2-Methyl-1,3-benzoxazole-6-carboxylic acid Properties and Synthesis. Accessed 2025.[1]
-
National Institutes of Health (NIH). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole derivatives. (Contextual synthesis of fused benzoxazole systems).
-
Synthonix. Ethyl 2-methylbenzo[d]oxazole-6-carboxylate Data Sheet. Accessed 2025.[1]
-
Pharmaffiliates. Oseltamivir Acid Impurities and Standards. (Identifies compound as a related impurity/standard).
